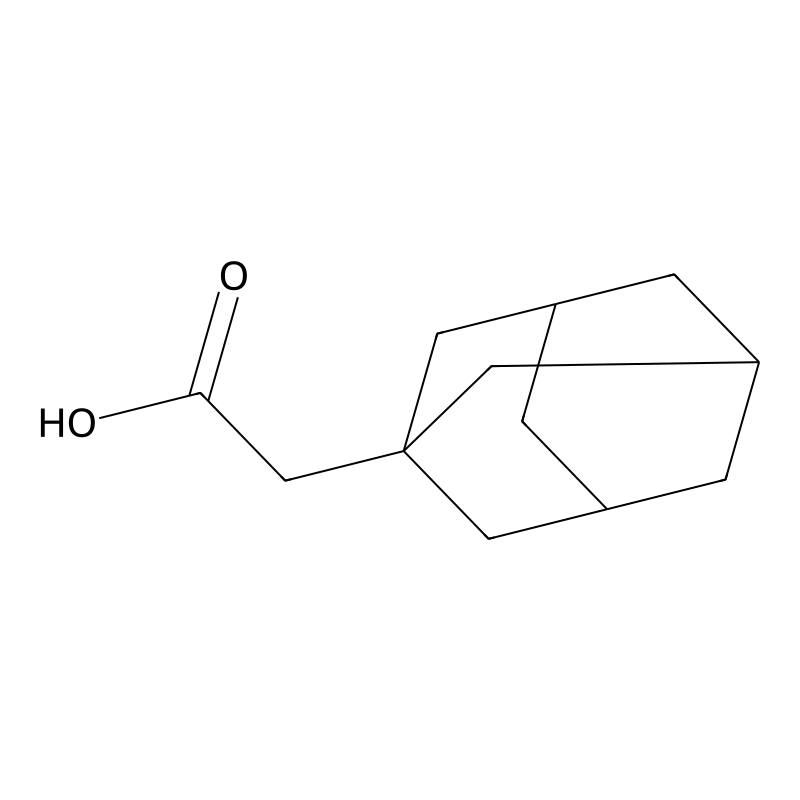1-Adamantaneacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Acylating Agent:
- One primary use of 1-adamantaneacetic acid involves its role as an acylating agent. This means it can be used to attach an acetyl group (CH3CO-) to another molecule. A study published in the journal "International Journal of Peptide Research and Therapeutics" used 1-adamantaneacetic acid to modify the N-terminal (starting end) of a molecule called bradykinin, a peptide involved in various physiological processes []. This modification helped researchers understand the pharmacological characteristics of different bradykinin analogues.
Enzyme Inhibition:
- Research has also investigated the potential of 1-adamantaneacetic acid as an enzyme inhibitor. A study published in "Biochimica et Biophysica Acta" found that 1-adamantaneacetic acid can inhibit the activity of an enzyme called chorismate mutase-prephenate dehydrogenase in the bacterium Escherichia coli []. This enzyme plays a crucial role in the synthesis of certain essential amino acids. Understanding how to inhibit this enzyme could have potential applications in developing new antibacterial strategies.
Other Potential Applications:
1-Adamantaneacetic acid is an organic compound characterized by the molecular formula C₁₂H₁₈O₂. It features a unique adamantane structure, which is a polycyclic hydrocarbon known for its cage-like conformation. The compound consists of an adamantane moiety attached to an acetic acid functional group, making it a derivative of both adamantane and acetic acid. This structural arrangement contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
One documented instance of 1-Adamantaneacetic acid's mechanism of action involves its inhibitory effect on chorismate mutase-prephenate dehydrogenase, an enzyme crucial for bacterial amino acid biosynthesis []. The study suggests that the compound might interact with the active site of the enzyme, hindering its activity []. More research is needed to fully understand the detailed mechanism of this inhibition.
- Deprotonation: The carboxylic acid group can lose a proton to form its conjugate base, which can engage in further reactions with electrophiles or metal cations .
- Esterification: It can react with alcohols to form esters, a reaction that is often catalyzed by acid.
- Acylation Reactions: As an acylating agent, 1-adamantaneacetic acid can be used to modify other compounds, enhancing their pharmacological properties .
Research indicates that 1-adamantaneacetic acid exhibits biological activity, particularly in pharmacology. It has been utilized as an acylating agent in studies aimed at determining the pharmacological characteristics of new analogues of bradykinin, a peptide involved in various physiological processes . The compound's unique structure may influence its interaction with biological targets, potentially leading to novel therapeutic applications.
The synthesis of 1-adamantaneacetic acid can be achieved through several methods:
- Direct Synthesis: One approach involves the reaction between adamantane and chloroacetic acid under basic conditions, facilitating the formation of the desired carboxylic acid.
- Functionalization of Adamantane Derivatives: Starting from other functionalized adamantanes, selective reactions can introduce the acetic acid moiety.
- Use of Reagents: Various reagents can be employed to facilitate the acylation process, allowing for the introduction of the acetic acid group onto the adamantane framework .
1-Adamantaneacetic acid finds applications primarily in:
- Pharmaceutical Development: Its role as an acylating agent makes it valuable in synthesizing new drug candidates.
- Material Science: The unique structure of adamantane derivatives lends themselves to use in developing advanced materials with specific properties.
Studies on 1-adamantaneacetic acid have focused on its interactions with biological molecules. Its ability to modify peptides and proteins through acylation suggests potential pathways for enhancing drug efficacy. Additionally, research into its binding affinities and mechanisms of action is ongoing, particularly regarding its effects on bradykinin analogues .
Several compounds share structural or functional similarities with 1-adamantaneacetic acid. These include:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| 1-Adamantanecarboxylic Acid | Carboxylic Acid | Lacks the acetic acid side chain |
| 2-Adamantanecarboxylic Acid | Carboxylic Acid | Different positioning of the carboxylic group |
| Naphthaleneacetic Acid | Aromatic Compound | Used extensively in plant growth regulation |
| Benzyl Acetic Acid | Aromatic Compound | Commonly used as a flavoring agent |
Uniqueness of 1-Adamantaneacetic Acid
1-Adamantaneacetic acid stands out due to its unique adamantane structure combined with the acetic acid moiety. This combination influences its reactivity and biological activity differently than other similar compounds. Its specific interactions and modifications make it particularly interesting for pharmaceutical applications compared to other carboxylic acids or aromatic compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








